2-[3-(3-Bromophenoxy)propylamino]ethanol;oxalic acid
Overview
Description
2-[3-(3-Bromophenoxy)propylamino]ethanol;oxalic acid is a chemical compound that combines an organic molecule with an oxalic acid salt. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the bromophenoxy group and the ethanolamine moiety in its structure suggests it may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Bromophenoxy)propylamino]ethanol typically involves the following steps:
Preparation of 3-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a catalyst.
Formation of 3-(3-bromophenoxy)propylamine: This intermediate is synthesized by reacting 3-bromophenol with 3-chloropropylamine in the presence of a base such as sodium hydroxide.
Synthesis of 2-[3-(3-bromophenoxy)propylamino]ethanol: The final compound is obtained by reacting 3-(3-bromophenoxy)propylamine with ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Bromophenoxy)propylamino]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include phenoxy derivatives.
Substitution: Products include substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
2-[3-(3-Bromophenoxy)propylamino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of bromophenoxy compounds on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3-Bromophenoxy)propylamino]ethanol involves its interaction with specific molecular targets and pathways. The bromophenoxy group may interact with enzymes or receptors, altering their activity. The ethanolamine moiety can act as a ligand, binding to metal ions or other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-Bromophenoxy)propylamino]ethanol: Similar structure but with a different position of the bromine atom.
2-[3-(4-Bromophenoxy)propylamino]ethanol: Similar structure but with the bromine atom in the para position.
2-[3-(3-Chlorophenoxy)propylamino]ethanol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-[3-(3-Bromophenoxy)propylamino]ethanol is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[3-(3-bromophenoxy)propylamino]ethanol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.C2H2O4/c12-10-3-1-4-11(9-10)15-8-2-5-13-6-7-14;3-1(4)2(5)6/h1,3-4,9,13-14H,2,5-8H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLGWDLHXCVJOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCCNCCO.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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